molecular formula C7H3BrClF3 B1283973 4-Bromo-3-chlorobenzotrifluoride CAS No. 402-04-0

4-Bromo-3-chlorobenzotrifluoride

Cat. No.: B1283973
CAS No.: 402-04-0
M. Wt: 259.45 g/mol
InChI Key: RVTIHGGJJMXISV-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzotrifluoride is an organic compound with the chemical formula C7H3BrClF3. It is a halogenated aromatic hydrocarbon, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chlorobenzotrifluoride typically involves the reaction of trifluorotoluene with sodium hydroxide to form the sodium salt of trifluorotoluene. This intermediate is then reacted with bromoethane or bromopropane under alkaline conditions to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chlorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can produce an aminated derivative of this compound .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorobenzotrifluoride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. These reactions typically proceed through the formation of a Meisenheimer complex, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-chlorobenzotrifluoride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

1-bromo-2-chloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIHGGJJMXISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558307
Record name 1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-04-0
Record name 1-Bromo-2-chloro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402-04-0
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